molecular formula C4H8ClI B082612 1-Chloro-4-iodobutane CAS No. 10297-05-9

1-Chloro-4-iodobutane

Cat. No. B082612
CAS RN: 10297-05-9
M. Wt: 218.46 g/mol
InChI Key: JXOSPTBRSOYXGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-chloro-4-iodobutane can involve halogenation reactions where butane is sequentially halogenated to introduce chlorine and iodine atoms at specific positions. Though direct synthesis information specific to 1-chloro-4-iodobutane is scarce, similar halogenated compounds are synthesized through radical halogenation or via the use of specific halogenating agents under controlled conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of 1-chloro-4-iodobutane, as with related compounds, can be studied through spectroscopic methods such as Raman and infrared spectroscopy, which reveal information about the rotational isomerism and conformation of the molecule. For instance, studies on similar molecules have shown how halogen atoms affect the molecular conformation due to their size and electronegativity, which can lead to various rotational isomers in different states of aggregation (Matsuura et al., 1979).

Chemical Reactions and Properties

1-Chloro-4-iodobutane participates in various chemical reactions, primarily serving as a versatile intermediate. Its chemical reactivity is characterized by the presence of both chloro and iodo groups, which can undergo substitution reactions, facilitating the synthesis of more complex organic molecules. The transformation of OH-adduct of 1-chloro-4-iodobutane into an intra-molecular radical cation in neutral aqueous solution is an example of its reactivity, showcasing the compound's potential in synthesizing radical species (Mohan et al., 1999).

Scientific Research Applications

Application 4: Electrogenerated Nickel (I) Salen Catalyzed Reduction

  • Summary of Application : 1-Chloro-4-iodobutane is an α,ω-dihaloalkane and undergoes electrogenerated Nickel (I) salen (N,N′-bis(salicylidene)ethylenediamine) catalyzed reduction to afford 1,8-dichlorooctane .

Application 5: Thermophysical Property Data Analysis

  • Summary of Application : 1-Chloro-4-iodobutane has been used in the analysis of thermophysical property data, including normal boiling temperature, critical temperature, critical pressure, and density .

Application 6: Thermophysical Property Data Analysis

  • Summary of Application : 1-Chloro-4-iodobutane has been used in the analysis of thermophysical property data, including normal boiling temperature, critical temperature, critical pressure, and density .

Safety And Hazards

1-Chloro-4-iodobutane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and toxic if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, keeping container tightly closed, and taking precautionary measures against static discharge .

Future Directions

1-Chloro-4-iodobutane has been used in the preparation of 6-hendecenoic acid, in the catalytic asymmetric synthesis of levobupivacaine, and in the synthesis of alkaloids such as deoxyvasicinone, mackinazolinone .

properties

IUPAC Name

1-chloro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOSPTBRSOYXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065029
Record name 1-Iodo-4-chlorobutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-iodobutane

CAS RN

10297-05-9
Record name 1-Chloro-4-iodobutane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-chloro-4-iodo-
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Record name Butane, 1-chloro-4-iodo-
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Record name 1-Iodo-4-chlorobutane
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Record name 1-chloro-4-iodobutane
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Record name 1-Chloro-4-iodobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
G Crowder, S Ali - Journal of Molecular Structure, 1976 - Elsevier
Infrared spectra were obtained for Cl(CH 2 ) 4 I and Cl(CH 2 ) 5 I in the liquid and solid states. Zero-order normal coordinate calculations were made for the five conformers of each …
Number of citations: 3 www.sciencedirect.com
H Mohan, DK Maity, S Chattopadhyay, JP Mittal - Chemical physics letters, 1999 - Elsevier
… in the electronegativities of iodine and chlorine (0.62 eV) and the possibility of formation of a stable six-membered ring configuration for the solute radical cation of 1-chloro-4-iodobutane…
Number of citations: 5 www.sciencedirect.com
MS Mubarak, DG Peters - Journal of Electroanalytical Chemistry, 1995 - Elsevier
… From 1-bromo-4-chloro- and 1-chloro-4-iodobutane, we have obtained 1,8-dichlorooctane as the principal product (> 88%) along with small amounts of 1-chlorobutane (7%–10%) and 4…
Number of citations: 50 www.sciencedirect.com
WA Pritts, DG Peters - Journal of Electroanalytical Chemistry, 1995 - Elsevier
… and controlled-potential electrolysis have been employed to investigate the electrochemical behavior of 1,4-dibromo-, 1,4-diiodo-, 1-bromo-4-chloro- and 1-chloro-4-iodobutane at …
Number of citations: 26 www.sciencedirect.com
FF Fleming, S Gudipati - Organic Letters, 2006 - ACS Publications
… Exploratory forays with 1-chloro-4-iodobutane, cyclohexenecarbonitrile (6c), and zinc−… Closely monitoring the reaction revealed a rapid initial consumption of 1-chloro-4-iodobutane …
Number of citations: 18 pubs.acs.org
RL Crumbie, DD Ridley - Australian Journal of Chemistry, 1979 - CSIRO Publishing
… Treatment of 1-chloro-4-iodobutane (100 g) and thiourea (22 g) as outlined above, followed by identical workup, yielded tetrahydrothiophen (19.8 g, 49.3 %), bp 118-119" (lit.12 119-121…
Number of citations: 11 www.publish.csiro.au
Z Yinghuai, AT Peng, K Carpenter… - Journal of the …, 2005 - ACS Publications
… and then 2.6 mL (20.60 mmol) of 1-chloro-4-iodobutane was added through a syringe. After … , and 2.60 mL (20.61 mmol) of 1-chloro-4-iodobutane produced 6.18 g of Ib, which was …
Number of citations: 373 pubs.acs.org
K Sadrerafi, EO Zargham, MW Lee Jr - Bioorganic & Medicinal Chemistry …, 2016 - Elsevier
… (c) n-BuLi, THF, 0 C–rt, 1-chloro-4-iodobutane, −78 C to rt, 2 h. (d) HCl (concd), MeOH:CHCl … using n-butyllithium and then reacted with 1-chloro-4-iodobutane, producing 1-(methyl …
Number of citations: 5 www.sciencedirect.com
HN Nguyen, ZJ Wang - Tetrahedron Letters, 2007 - Elsevier
… -3-iodopropane and 1-chloro-4-iodobutane do not behave as iodinating reagents. Thus, alkylation of the C3-anion (6) with 1-chloro-3-iodopropane and 1-chloro-4-iodobutane provided …
Number of citations: 19 www.sciencedirect.com
S Kumar, U Ramachandran - Tetrahedron: Asymmetry, 2003 - Elsevier
… When we subjected glycinamide 3b to alkylation with 1-chloro-4-iodobutane, using CsOH·H 2 O as a base with the catalyst 1c at −50C, we got the alkylated product 4b in only 20% ee (…
Number of citations: 22 www.sciencedirect.com

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